Suberoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Complex Molecules:

Octanedioyl dichloride, also known as suberoyl chloride, finds application in the synthesis of various complex molecules due to its ability to react with hydroxyl (-OH) groups to form ester bonds. This characteristic makes it a valuable reagent in organic synthesis, particularly for the preparation of:

- Polyesters: By reacting with di- or polyols (molecules with multiple hydroxyl groups), suberoyl chloride can be used to create linear or branched polyesters with specific properties depending on the starting materials. These polymers have various applications in materials science, drug delivery, and other fields .

- Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides (short chains of amino acids). Suberoyl chloride can be used to introduce specific spacer groups between amino acid residues in peptidomimetic design, influencing their biological activity and potential therapeutic applications .

- Bioconjugates: These are molecules formed by linking a biological molecule (e.g., protein, antibody) to a non-biological moiety (e.g., drug, imaging agent). Suberoyl chloride can be used as a coupling agent to create bioconjugates with tailored properties for targeted drug delivery, diagnostics, and other biomedical applications .

Crosslinking Agent for Polymers:

Suberoyl chloride can act as a crosslinking agent for various polymers, including:

- Chitosan membranes: These membranes are derived from chitosan, a natural polysaccharide, and find applications in filtration, drug delivery, and tissue engineering. Suberoyl chloride crosslinks chitosan chains, improving the membrane's mechanical strength and stability .

- Polymers for controlled drug release: By crosslinking polymers, suberoyl chloride can influence the rate of drug release from these materials, enabling the design of sustained-release drug delivery systems .

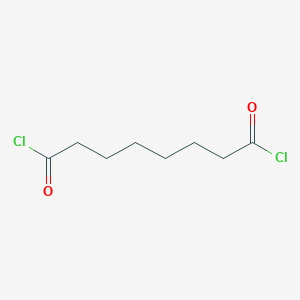

Suberoyl chloride is an organic compound with the chemical formula . It is the diacid chloride derivative of suberic acid, characterized as a colorless liquid that may appear yellow or brown upon aging. Suberoyl chloride is primarily used in organic synthesis as a reagent and cross-linking agent, particularly in the modification of polysaccharides like chitosan . Its structure features two acyl chloride groups, which confer high reactivity, making it useful in various chemical transformations.

Suberoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Suberoyl chloride is also moisture sensitive and reacts exothermically with water, releasing hydrochloric acid fumes.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling suberoyl chloride.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Handle with care to prevent spills.

- Store in a cool, dry place away from moisture.

- Hydrolysis: Reacts with water to yield suberic acid and hydrochloric acid.

- Aminolysis: Reacts with amines to form suberamides.

- Alcoholysis: Reacts with alcohols to produce suberates.

These reactions are typically facilitated by the presence of bases or catalysts, depending on the specific conditions required.

Suberoyl chloride has been noted for its biological significance, particularly in the synthesis of hydroxyferrocifen hybrid compounds. These compounds exhibit antiproliferative activity against triple-negative breast cancer cells, suggesting a potential role in cancer therapy . The compound's ability to cross-link chitosan membranes enhances their structural integrity, which can influence cellular interactions and stability, thereby affecting cellular processes such as proliferation and apoptosis.

The synthesis of suberoyl chloride can be achieved through the reaction of suberic acid with thionyl chloride. This reaction is typically conducted under an inert atmosphere to prevent moisture interference. The general reaction can be represented as follows:

In industrial settings, this process is scaled up using large reactors equipped with temperature control systems to ensure optimal reaction conditions. The final product is purified through distillation to remove any unreacted materials and by-products .

Suberoyl chloride finds applications in various fields:

- Chemical Synthesis: Used as a reagent for synthesizing hydroxyferrocifen hybrid compounds.

- Cross-Linking Agent: Enhances the mechanical properties and stability of chitosan membranes.

- Biochemical Research: Utilized in studies involving cell signaling pathways and gene expression modifications.

Its unique reactivity makes it valuable in both academic research and industrial applications.

Several compounds share structural similarities with suberoyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sebacoyl Chloride | Similar diacid chloride; longer carbon chain. | |

| Adipoyl Chloride | Shorter carbon chain; used for similar reactions. | |

| Phthaloyl Chloride | Aromatic structure; used in polymer chemistry. |

Uniqueness of Suberoyl Chloride

Suberoyl chloride's uniqueness lies in its specific chain length and functional group positioning, which influence its reactivity and application potential compared to other diacid chlorides. Its effectiveness as a cross-linking agent for polysaccharides also distinguishes it from other similar compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive